molecular formula C10H13BrN2O2 B1279811 tert-Butyl (5-bromopyridin-3-yl)carbamate CAS No. 361550-43-8

tert-Butyl (5-bromopyridin-3-yl)carbamate

Cat. No. B1279811
M. Wt: 273.13 g/mol
InChI Key: MCNMZLIJAOGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514435B2

Procedure details

A solution of 5-bromo nicotinic acid (10.0 g, 49.5 mmol) in 1,4-dioxane (70 mL) was treated with diphenylphosphoryl azide (12.8 mL, 59 mmol) and triethylamine (8 mL, 59 mmol) at ambient temperature. The solution was allowed to stir for 30 minutes. t-Butyl alcohol (23 mL) was added and the reaction was heated to 75° C. overnight. After cooling to ambient temperature, the solvent was removed under reduced pressure and the residue was dissolved in EtOAc (100 mL) and washed with water (100 mL), followed by saturated aqueous NaHCO3 (100 mL) and 1 N HCl (50 mL). The organic layer was dried (Na2SO4), filtered and concentrated. The crude bromide was purified by flash chromatography (SiO2, 0% to 25% MeOH/CH2Cl2) to afford the title compound as a solid (4.0 g, 30%). 1H NMR (400 Mz, CDCl3) δ 9.82 (s, 1H), 8.55 (d, 1H, J=2.27 Hz), 8.28 (d, 1H, J=2.0 Hz), 8.16 (s, 1H), 1.47 (s, 9H). HPLC tR=3.65 min (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). [M+H+]=273.17.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:18])C=CC=CC=1.C([N:30]([CH2:33]C)CC)C.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>O1CCOCC1>[Br:1][C:2]1[CH:10]=[C:6]([NH:30][C:33](=[O:18])[O:39][C:35]([CH3:38])([CH3:37])[CH3:36])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
12.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude bromide was purified by flash chromatography (SiO2, 0% to 25% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.